molecular formula C12H7N5O B2391722 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile CAS No. 52197-16-7

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile

Cat. No.: B2391722
CAS No.: 52197-16-7
M. Wt: 237.222
InChI Key: BXKKNDYWVAJCKX-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile is a complex organic compound featuring an indole derivative structure. Indole derivatives are known for their diverse biological activities and are widely studied in pharmaceutical and chemical research . This compound, with its unique structural elements, holds significant potential in various scientific fields.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile are not fully understood yet. It is known that the compound has a molecular weight of 237.22 g/mol

Cellular Effects

The cellular effects of this compound are also not fully known. Related compounds have shown notable cytotoxicity toward human cancer cell lines

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that in the crystal, molecules are linked via C—H S hydrogen bonds and C—H interactions, forming a three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-oxoindoline with malononitrile in the presence of a base, followed by the addition of an amine to form the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. Catalysts and automated systems are often employed to optimize the reaction efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(aza(2-oxoindolin-3-ylidene)methyl)ethene-1,2-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N'-(2-hydroxy-1H-indol-3-yl)ethanediimidoyl dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O/c13-5-8(15)10(6-14)16-11-7-3-1-2-4-9(7)17-12(11)18/h1-4,15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUWHSLQRXELBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=C(C#N)C(=N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.